molecular formula C17H27BN2O4 B2808924 tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1887223-13-3

tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B2808924
CAS No.: 1887223-13-3
M. Wt: 334.22
InChI Key: LDSLSRPOODXWMM-UHFFFAOYSA-N
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Description

Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a tert-butyl carbamate group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methylpyridin-3-amine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl (6-methylpyridin-3-yl)carbamate.

    Borylation Reaction: The intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. This step introduces the dioxaborolane moiety to the pyridine ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Scientific Research Applications

Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic ester moiety can interact with biological targets such as proteases and kinases.

    Material Science: It is employed in the synthesis of functional materials, including polymers and molecular sensors, due to its ability to form stable boron-oxygen bonds.

    Biological Research: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron-containing compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with molecular targets through the boronic ester moiety. This group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases and kinases. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
  • Tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
  • Tert-Butyl (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and potency as an inhibitor in biological systems, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

tert-butyl N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-11-13(18-23-16(5,6)17(7,8)24-18)9-12(10-19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSLSRPOODXWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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